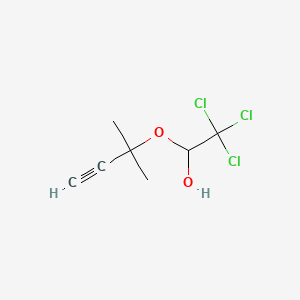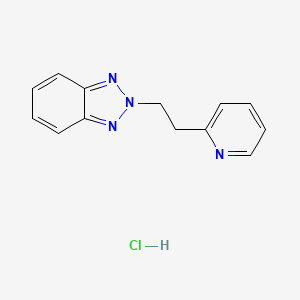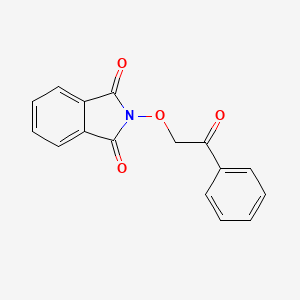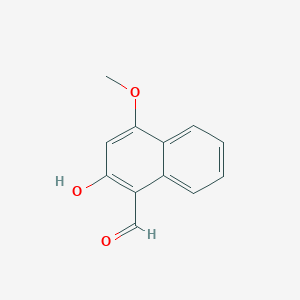
Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloroethanol backbone with a 1,1-dimethyl-2-propynyloxy group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- typically involves the reaction of trichloroethanol with 1,1-dimethyl-2-propynyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trichloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- exerts its effects involves interactions with specific molecular targets. The trichloroethanol moiety can interact with enzymes and proteins, altering their activity. The 1,1-dimethyl-2-propynyloxy group can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- tert-Butyldimethyl(2-propynyloxy)silane
- Toluene, 4-(1,1-dimethyl-2-propynyloxy)-
Uniqueness
Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- stands out due to its unique combination of a trichloroethanol backbone and a 1,1-dimethyl-2-propynyloxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
33243-75-3 |
|---|---|
Formule moléculaire |
C7H9Cl3O2 |
Poids moléculaire |
231.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-(2-methylbut-3-yn-2-yloxy)ethanol |
InChI |
InChI=1S/C7H9Cl3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h1,5,11H,2-3H3 |
Clé InChI |
RNKGVZHCPIRTEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)OC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)





